3-Methoxy-alpha-methyl-L-tyrosine

Overview

Description

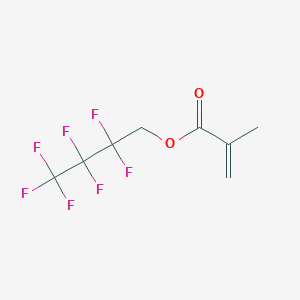

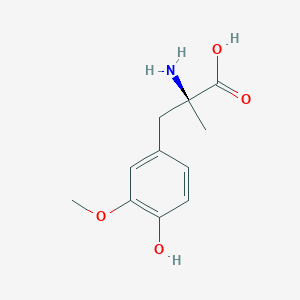

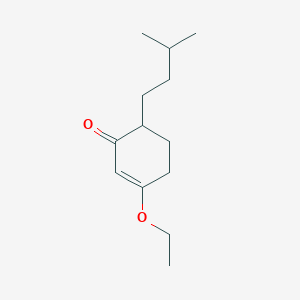

3-Methoxy-alpha-methyl-L-tyrosine is an L-tyrosine derivative where the tyrosine skeleton is substituted with a methoxy group at the C-3 position of the phenyl ring and a methyl group at the alpha carbon. It can also be regarded as a 3-O-methyl, alpha-methyl derivative of L-dopa . This compound is known for its role in various biochemical processes and its potential therapeutic applications.

Mechanism of Action

Target of Action

3-O-Methylmethyldopa primarily targets the enzyme catechol-O-methyltransferase (COMT) during its synthesis . COMT plays a crucial role in the methylation of L-DOPA, a drug used in the treatment of Parkinson’s disease .

Mode of Action

The compound is produced by the methylation of L-DOPA by COMT . The necessary cofactor for this enzymatic reaction is s-adenosyl methionine (SAM) . It competitively inhibits the pharmacodynamics of L-DOPA and dopamine .

Biochemical Pathways

One of the main metabolic pathways of L-DOPA involves its decarboxylation, and the other is O-methylation . In the latter, 3-O-Methylmethyldopa is formed. This metabolite competes with L-DOPA for the blood-brain barrier transporter system .

Pharmacokinetics

3-O-Methylmethyldopa has a longer half-life (approximately 15 hours) than L-DOPA’s half-life, which is about one hour . This means that it accumulates in the plasma and the brain of chronic L-DOPA therapy patients .

Result of Action

Recent studies suggest that 3-O-Methylmethyldopa has some effects on the chronic treatment of L-DOPA . These include higher levels of dyskinesia, L-DOPA related motor dysfunction, inhibition of striatal uptake of tyrosine, and inhibition of dopamine release .

Action Environment

The action, efficacy, and stability of 3-O-Methylmethyldopa can be influenced by various environmental factors. For instance, the presence of the cofactor SAM is necessary for the enzymatic reaction that produces 3-O-Methylmethyldopa . Additionally, the compound’s action can be modulated by drugs like tolcapone, which inhibit the activity of COMT .

Biochemical Analysis

Biochemical Properties

3-O-Methylmethyldopa is involved in several biochemical reactions. It is produced by the methylation of L-DOPA, catalyzed by the enzyme catechol-O-methyltransferase (COMT), with S-adenosyl methionine (SAM) serving as a cofactor . This compound interacts with various biomolecules, including enzymes and proteins. For instance, it competes with L-DOPA for the blood-brain barrier transporter system and inhibits the release of dopamine . Additionally, 3-O-Methylmethyldopa has been shown to inhibit the uptake of tyrosine in the striatum .

Cellular Effects

3-O-Methylmethyldopa exerts several effects on different cell types and cellular processes. It has been observed to inhibit the neuroprotective effects of L-DOPA on dopaminergic neurons by competing with L-DOPA for uptake into astrocytes . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to increase homocysteine levels, which can induce cardiovascular disease and neuronal damage .

Molecular Mechanism

The molecular mechanism of 3-O-Methylmethyldopa involves its interaction with various biomolecules. It binds to and inhibits the enzyme catechol-O-methyltransferase (COMT), which is responsible for the methylation of L-DOPA . This inhibition leads to a decrease in the levels of dopamine and an increase in the levels of 3-O-Methylmethyldopa. Additionally, this compound has been shown to inhibit the release of dopamine and the uptake of tyrosine in the striatum .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-O-Methylmethyldopa change over time. This compound has a longer half-life (approximately 15 hours) compared to L-DOPA (about one hour), leading to its accumulation in the plasma and brain of patients undergoing chronic L-DOPA therapy . Over time, elevated levels of 3-O-Methylmethyldopa have been associated with higher levels of dyskinesia and L-DOPA-related motor dysfunction .

Dosage Effects in Animal Models

The effects of 3-O-Methylmethyldopa vary with different dosages in animal models. At lower doses, it competes with L-DOPA for uptake into astrocytes, inhibiting the neuroprotective effects of L-DOPA on dopaminergic neurons . At higher doses, 3-O-Methylmethyldopa has been associated with toxic effects, such as oxidative DNA damage, decreased locomotor activities, and diminished mitochondrial membrane potential .

Metabolic Pathways

3-O-Methylmethyldopa is involved in several metabolic pathways. It is primarily produced by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase (COMT), with S-adenosyl methionine (SAM) serving as a cofactor . This compound can also undergo transamination and demethylation . Additionally, it has been reported to inhibit the uptake of tyrosine in the striatum .

Transport and Distribution

3-O-Methylmethyldopa is transported and distributed within cells and tissues through various mechanisms. It competes with L-DOPA for the blood-brain barrier transporter system, affecting its localization and accumulation in the brain . This compound is also transported into astrocytes, where it inhibits the uptake of L-DOPA and the release of glutathione .

Subcellular Localization

The subcellular localization of 3-O-Methylmethyldopa affects its activity and function. This compound is primarily localized in the cytoplasm of astrocytes, where it competes with L-DOPA for uptake and inhibits the release of glutathione . Additionally, it has been reported to inhibit the uptake of tyrosine in the striatum .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-alpha-methyl-L-tyrosine typically involves the methylation of L-dopa. One common method includes the use of methyl iodide and a base such as potassium carbonate to introduce the methoxy group at the C-3 position. The alpha-methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-alpha-methyl-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohols, and various substituted phenylalanine derivatives .

Scientific Research Applications

3-Methoxy-alpha-methyl-L-tyrosine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Parkinson’s disease.

Comparison with Similar Compounds

Similar Compounds

Alpha-methyl-L-dopa: Another derivative of L-dopa with similar inhibitory effects on tyrosine hydroxylase.

3-Methoxy-L-tyrosine: A metabolite of L-dopa that does not inhibit L-amino acid decarboxylase activity.

Uniqueness

3-Methoxy-alpha-methyl-L-tyrosine is unique due to its dual substitution at the C-3 and alpha positions, which imparts distinct biochemical properties and therapeutic potential compared to other similar compounds .

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-11(12,10(14)15)6-7-3-4-8(13)9(5-7)16-2/h3-5,13H,6,12H2,1-2H3,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHWFYPBSKGBMV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)OC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)OC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80986671 | |

| Record name | 3-Methoxy-alpha-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6739-31-7 | |

| Record name | 3-Methoxy-α-methyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6739-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-Methylmethyldopa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006739317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-alpha-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-α-methyl-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-O-METHYLMETHYLDOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87SI2AOH39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-O-Methylmethyldopa in pharmaceutical analysis?

A1: 3-O-Methylmethyldopa is identified as a potential contaminant in methyldopa drug substances. [] This highlights the importance of sensitive analytical methods to ensure drug quality and patient safety. High-performance liquid chromatography (HPLC) methods, particularly those employing reverse-phase C18 columns and UV detection, have proven effective in detecting and quantifying trace amounts of 3-O-Methylmethyldopa in methyldopa formulations. [] This ensures that the final drug product meets the required purity standards.

Q2: Can you elaborate on the chromatographic behavior of 3-O-Methylmethyldopa and its implications?

A2: Research indicates that 3-O-Methylmethyldopa, similar to its parent compound methyldopa, can exist in various ionic forms depending on the pH of the solution. [] This characteristic is crucial in analytical techniques like ion-pair high-performance liquid chromatography. The use of anionic ion-pairing reagents, such as sodium heptanesulfonate, allows for the separation and individual detection of these different ionic forms based on their specific interactions with the reagent. [] This ability to separate ionic forms is essential not just for identifying 3-O-Methylmethyldopa but also for understanding the behavior and properties of methyldopa in different chemical environments.

Q3: How is 3-O-Methylmethyldopa differentiated from methyldopa and its metabolites in biological samples?

A3: High-performance liquid chromatography with dual working electrode coulometric detection is a powerful technique for the simultaneous determination of methyldopa, its metabolite (dihydroxyphenylacetic acid), and potentially co-eluting compounds like 3-O-Methylmethyldopa in biological matrices. [] This method utilizes a specific electrochemical detection method that offers high sensitivity and selectivity. The dual electrode system allows for the measurement of both oxidation and reduction currents, providing a unique electrochemical fingerprint for each compound and ensuring accurate identification and quantification even in complex mixtures. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-a]pyrazin-6-ylmethanol](/img/structure/B122795.png)